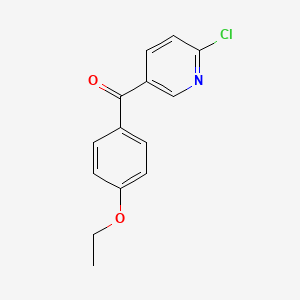
2-Chloro-5-(4-ethoxybenzoyl)pyridine
Vue d'ensemble
Description
2-Chloro-5-(4-ethoxybenzoyl)pyridine is a chemical compound with the molecular formula C14H12ClNO2 and a molecular weight of 261.71 . It is also known by the IUPAC name (6-chloro-3-pyridinyl)(4-ethoxyphenyl)methanone .
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-(4-ethoxybenzoyl)pyridine consists of a pyridine ring substituted with a chlorine atom and an ethoxybenzoyl group . The InChI code for this compound is 1S/C14H12ClNO2/c1-2-18-12-6-3-10(4-7-12)14(17)11-5-8-13(15)16-9-11/h3-9H,2H2,1H3 .Applications De Recherche Scientifique
Application Summary
“2-Chloro-5-(4-ethoxybenzoyl)pyridine” is a key structural motif in active agrochemical and pharmaceutical ingredients . It’s used in the synthesis of trifluoromethylpyridines, which are currently majorly used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .
Methods of Application
The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives involve various chemical reactions . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Results or Outcomes
Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . It is expected that many novel applications of TFMP will be discovered in the future .
2. Synthesis of Trifluoromethylpyridines
Application Summary
“2-Chloro-5-(4-ethoxybenzoyl)pyridine” is used in the synthesis of trifluoromethylpyridines . These compounds are important in the agrochemical, pharmaceutical, and functional materials fields .
Methods of Application
Various methods of synthesizing trifluoromethylpyridines have been reported . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions .
Results or Outcomes
The development of organic compounds containing fluorine has led to many recent advances in the agrochemical, pharmaceutical, and functional materials fields . More than 50% of the pesticides launched in the last two decades have been fluorinated .
3. Suzuki–Miyaura Coupling
Application Summary
“2-Chloro-5-(4-ethoxybenzoyl)pyridine” can be used in the Suzuki–Miyaura coupling reaction , a type of palladium-catalyzed cross coupling reaction, used in organic synthesis to form carbon–carbon bonds.
Methods of Application
In the Suzuki–Miyaura coupling, the boronic acid (BBA) is a key reagent . “2-Chloro-5-(4-ethoxybenzoyl)pyridine” can be transformed into boronic acids .
Results or Outcomes
The Suzuki–Miyaura coupling is a powerful tool for the formation of carbon–carbon bonds, and is widely used in the synthesis of various organic compounds .
4. Synthesis of Fluorinated Organic Compounds
Application Summary
“2-Chloro-5-(4-ethoxybenzoyl)pyridine” is used in the synthesis of fluorinated organic compounds . These compounds have made many recent advances in the agrochemical, pharmaceutical, and functional materials fields possible .
Methods of Application
Various methods of synthesizing fluorinated organic compounds have been reported . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the desired compounds .
Results or Outcomes
More than 50% of the pesticides launched in the last two decades have been fluorinated . In addition, around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
5. Chemical Properties Research
Application Summary
“2-Chloro-5-(4-ethoxybenzoyl)pyridine” is used in research to understand the chemical properties of trifluoromethylpyridine derivatives .
Methods of Application
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Results or Outcomes
The development of organic compounds containing fluorine has led to many recent advances in the agrochemical, pharmaceutical, and functional materials fields .
Propriétés
IUPAC Name |
(6-chloropyridin-3-yl)-(4-ethoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-2-18-12-6-3-10(4-7-12)14(17)11-5-8-13(15)16-9-11/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHJLNMMODMCLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(4-ethoxybenzoyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



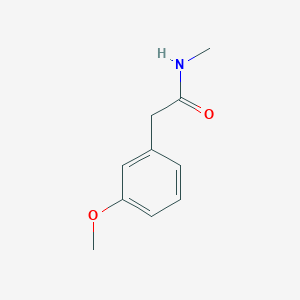
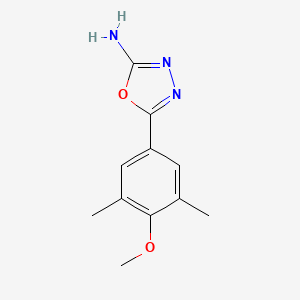
![4,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B1421684.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(2,4-dichlorophenyl)ethan-1-one](/img/structure/B1421685.png)
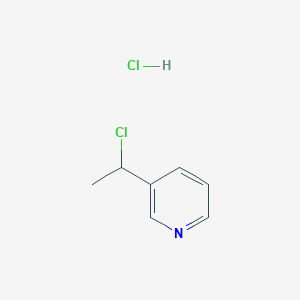
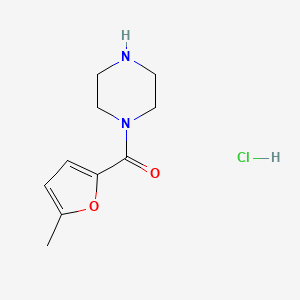



![5-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1421693.png)
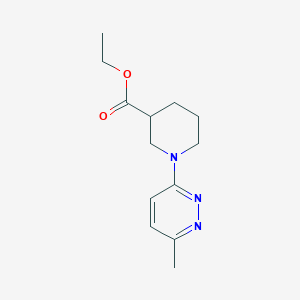
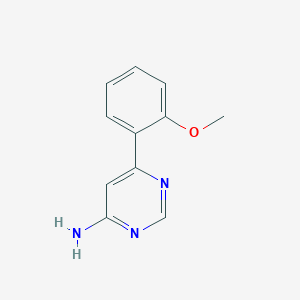
![6-ethoxy-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1421698.png)
![2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1421700.png)